Cas no 1005078-32-9 (<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid structure
1005078-32-9 structure
Product Name:<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid
CAS No:1005078-32-9
MF:C14H18N2O5
MW:294.303123950958
CID:3077560
PubChem ID:3148335
Update Time:2025-10-21

<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid Chemical and Physical Properties

Names and Identifiers

    • <br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid
    • TIMTEC-BB SBB012298
    • 3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic
    • 3-(4-CARBAMOYL-PIPERIDINE-1-CARBONYL)-7-OXA-BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
    • HMS1690H15
    • AKOS000300269
    • 3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • AKOS024303339
    • SR-01000322534-1
    • 3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylicacid
    • 3-(4-carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[
    • 1005078-32-9
    • SR-01000322534
    • Inchi: 1S/C14H18N2O5/c15-12(17)7-3-5-16(6-4-7)13(18)10-8-1-2-9(21-8)11(10)14(19)20/h1-2,7-11H,3-6H2,(H2,15,17)(H,19,20)
    • InChI Key: CVEQOORAHGZDBO-UHFFFAOYSA-N
    • SMILES: O1C2C=CC1C(C(N1CCC(C(N)=O)CC1)=O)C2C(=O)O

Computed Properties

  • Exact Mass: 294.12157168Da
  • Monoisotopic Mass: 294.12157168Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 509
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.5
  • Topological Polar Surface Area: 110Ų

<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM382621-1g
3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
1005078-32-9 95%+
1g
$305 2023-02-19
Chemenu
CM382621-5g
3-(4-carbamoylpiperidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
1005078-32-9 95%+
5g
$817 2023-02-19

Additional information on <br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid

3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a compound with CAS No 1005078-32-9, is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which combines a piperidine ring with a bicyclo[2.2.1]heptene framework, and its functional groups, including a carbamate and a carboxylic acid moiety.

The bicyclo[2.2.1]heptene core of this molecule is a key structural feature that contributes to its stability and potential bioactivity. This bicyclic system is known for its rigidity, which can enhance the molecule's ability to interact with biological targets such as enzymes or receptors. The piperidine ring, substituted with a carbamoyl group, adds further complexity to the structure, potentially influencing the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Recent studies have explored the synthesis of this compound, focusing on optimizing reaction conditions to achieve higher yields and purities. Researchers have employed various methodologies, including multi-component reactions and catalytic processes, to construct the intricate bicyclic framework efficiently. These advancements have not only improved the synthesis of this compound but also paved the way for the development of similar structures with potential therapeutic applications.

In terms of biological activity, this compound has shown promise in preclinical studies as a potential lead for drug development. Its carbamate group may act as a bioisostere for other functional groups, offering opportunities for modulating biological activity without compromising stability or bioavailability. Additionally, the carboxylic acid moiety can serve as a site for further functionalization, enabling the creation of prodrugs or targeted delivery systems.

The application of computational chemistry tools has been instrumental in understanding the molecular interactions of this compound with biological targets. Molecular docking studies have revealed potential binding modes with key enzymes involved in various disease pathways, suggesting its potential role in treating conditions such as inflammation, neurodegenerative diseases, or cancer.

Furthermore, recent research has highlighted the importance of stereochemistry in determining the bioactivity of this compound. The bicyclic structure introduces multiple stereocenters, and stereochemical variations have been shown to significantly impact both the physical properties and biological activity of the molecule.

Looking ahead, ongoing research aims to explore the therapeutic potential of this compound through in vivo studies and clinical trials. Its unique structure and promising preclinical results position it as a valuable candidate for drug development programs targeting specific disease states.

In conclusion, 3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid represents an exciting advancement in organic chemistry and pharmacology due to its complex structure and potential bioactivity. Continued research into its synthesis, stereochemistry, and biological applications will undoubtedly shed further light on its role in drug discovery and development.

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